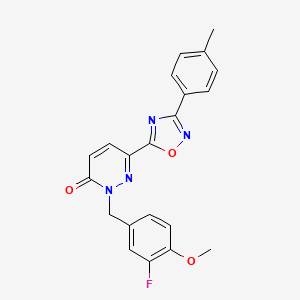

2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Description

2-(3-Fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 1,2,4-oxadiazole moiety and a substituted benzyl group. The 3-(p-tolyl)-1,2,4-oxadiazol-5-yl substituent at position 6 introduces electron-donating methyl groups, which may enhance metabolic stability compared to electron-withdrawing substituents.

Properties

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-3-6-15(7-4-13)20-23-21(29-25-20)17-8-10-19(27)26(24-17)12-14-5-9-18(28-2)16(22)11-14/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJMAMXBIHIKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one, with a CAS number of 1251704-79-6, is a member of the pyridazine and oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.4 g/mol. The structure consists of a pyridazine core substituted with both a 1,2,4-oxadiazole moiety and a fluoromethoxybenzyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251704-79-6 |

| Molecular Formula | |

| Molecular Weight | 392.4 g/mol |

Biological Activities

Research indicates that compounds containing the oxadiazole unit exhibit diverse biological activities including:

- Anticancer : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation across various types such as breast (MCF7), prostate (PC-3), and glioblastoma (U87 MG) cell lines .

- Antimicrobial : The presence of oxadiazole in chemical structures has been linked to antibacterial and antifungal properties, making these compounds potential candidates for addressing resistant strains .

- Anti-inflammatory : Some derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as COX enzymes .

The biological activity of 2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound shows inhibitory effects against several enzymes including Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), and Sirtuins. These interactions are crucial for its anticancer properties .

- Apoptosis Induction : The compound has been found to induce apoptosis in cancer cells, which is essential for its anticancer efficacy. The IC50 values reported for related compounds suggest significant potency in triggering programmed cell death .

Case Studies and Research Findings

A recent study evaluated the anticancer potential of various oxadiazole derivatives including the target compound. The results indicated that certain substitutions on the oxadiazole ring enhanced cytotoxicity against cancer cell lines:

- Growth Inhibition : Compounds similar to 2-(3-fluoro-4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one demonstrated growth inhibition percentages of up to 98% at concentrations as low as M .

Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. The following sections detail its applications based on recent studies.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The oxadiazole moiety is crucial for enhancing the compound's cytotoxic effects against tumor cells.

Case Study : A study demonstrated that derivatives of this compound led to a marked reduction in cell viability in breast cancer models, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings : In vitro assays revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .

Neurological Applications

Another area of interest is the neuroprotective effects of this compound. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in conditions like neurodegenerative diseases.

Insights : Experimental models have shown that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its promise as a neuroprotective agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the benzyl and oxadiazole groups have been systematically studied to enhance biological activity while minimizing toxicity.

| Structural Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against cancer cells |

| Methoxy group | Enhanced solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives with 1,2,4-oxadiazole or benzyl modifications have been extensively studied. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The 3-fluoro-4-methoxybenzyl group likely increases logP compared to ethoxy () or thiophene () analogs, favoring membrane permeability .

- Metabolic Stability: Fluorine’s electronegativity may reduce cytochrome P450-mediated metabolism relative to non-halogenated derivatives .

- Binding Affinity : The p-tolyl group’s planar structure may enhance interactions with hydrophobic enzyme pockets compared to bulkier substituents like trifluoromethylphenyl .

Key Differentiators

- Target vs.

- Target vs. Trifluoromethylphenyl Analog () : The trifluoromethyl group in improves thermal stability but may hinder solubility, making the target’s p-tolyl group more favorable for oral administration.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can researchers optimize yield and purity?

The synthesis of this pyridazinone derivative involves multi-step organic reactions. Key steps include:

- Oxadiazole ring formation : Utilize a cyclocondensation reaction between a nitrile derivative and hydroxylamine, followed by dehydration .

- Pyridazinone core assembly : Employ a [4+2] cycloaddition or nucleophilic substitution on pre-functionalized pyridazinone intermediates.

- Functionalization : Introduce the 3-fluoro-4-methoxybenzyl group via alkylation or Mitsunobu coupling.

Optimization strategies : - Monitor reaction progress using HPLC (high-performance liquid chromatography) to detect intermediates .

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy, fluoro, and p-tolyl groups). F NMR can validate the fluorine atom’s position .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the oxadiazole and pyridazinone moieties.

- HPLC-DAD/UV : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological assay data for this compound?

Contradictions in bioactivity (e.g., inconsistent IC values across assays) may arise from:

- Assay conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO tolerance). Validate using orthogonal assays (e.g., enzymatic vs. cellular).

- Compound stability : Perform stability studies (e.g., LC-MS) under assay conditions to detect degradation products .

- Structural analogs : Compare activity with derivatives lacking the p-tolyl or fluoro groups to identify SAR trends .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Crystal growth : The compound’s hydrophobic groups (p-tolyl, benzyl) may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water).

- Data refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters .

- Twinned data : If twinning occurs, use SHELXE to separate overlapping reflections .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the oxadiazole’s hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Q. How can researchers mitigate side reactions during functionalization of the pyridazinone core?

- Protecting groups : Temporarily block reactive sites (e.g., NH of pyridazinone) with tert-butoxycarbonyl (Boc) during alkylation .

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings involving aromatic halides.

- In situ monitoring : Apply FTIR to track carbonyl group reactivity during oxadiazole formation .

Q. What strategies are recommended for evaluating environmental stability and degradation pathways?

- Hydrolytic studies : Incubate the compound in buffers (pH 3–9) at 37°C and analyze degradation products via LC-MS .

- Photostability : Expose to UV light (300–400 nm) and identify photooxidation byproducts (e.g., quinone derivatives).

- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute toxicity of degradation intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.